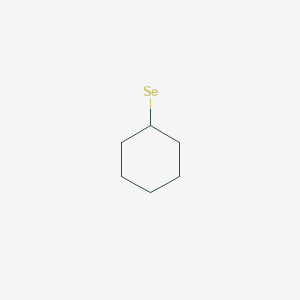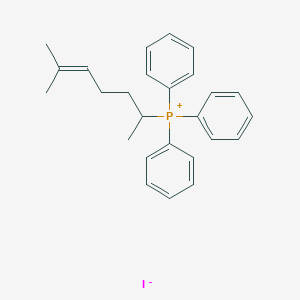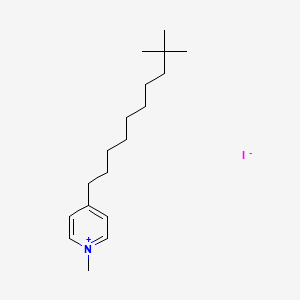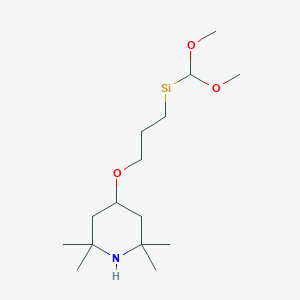
CID 78060925
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 78060925” is a chemical entity registered in the PubChem database. It is a synthetic compound with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78060925” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate A by reacting starting material X with reagent Y under conditions Z.
Step 2: Conversion of intermediate A to intermediate B using catalyst C and solvent D.
Step 3: Final reaction to obtain “this compound” by treating intermediate B with reagent E under temperature F and pressure G.
Industrial Production Methods: Industrial production of “this compound” typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: “this compound” can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of products such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of “CID 78060925” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
- Compound A (CID 12345678)
- Compound B (CID 23456789)
- Compound C (CID 34567890)
Comparison:
Structure: “CID 78060925” has a unique structural motif that distinguishes it from similar compounds.
Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications.
Applications: While similar compounds may have overlapping uses, “this compound” offers unique advantages in certain research and industrial contexts.
Propriétés
Formule moléculaire |
C15H31NO3Si |
|---|---|
Poids moléculaire |
301.50 g/mol |
InChI |
InChI=1S/C15H31NO3Si/c1-14(2)10-12(11-15(3,4)16-14)19-8-7-9-20-13(17-5)18-6/h12-13,16H,7-11H2,1-6H3 |
Clé InChI |
XGKDRTBCLJUFEG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)OCCC[Si]C(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


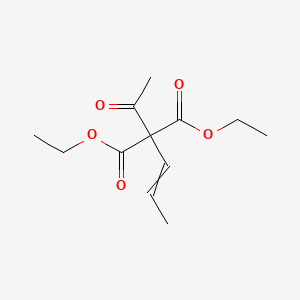
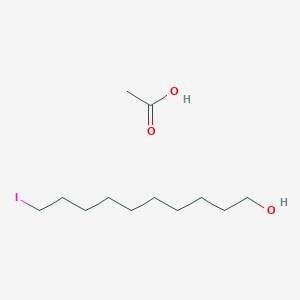


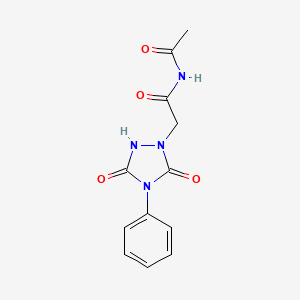
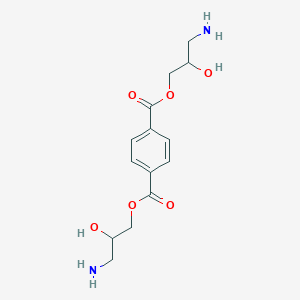
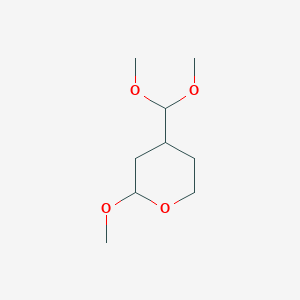
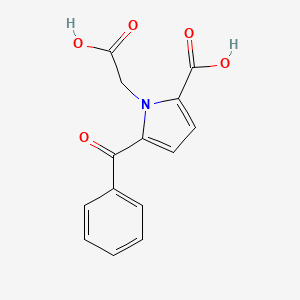

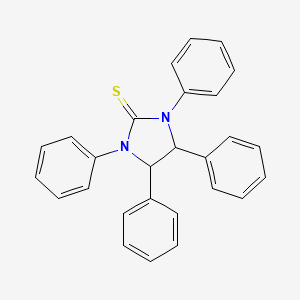
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
